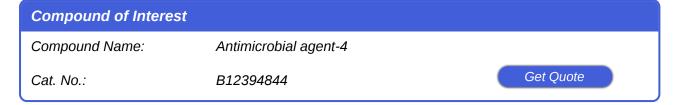


"Antimicrobial agent-4" physical and chemical properties

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An In-Depth Technical Guide to Antimicrobial Agent-4

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the biological activity of the novel **antimicrobial agent-4**. This document is intended for researchers, scientists, and professionals involved in the field of drug development and antimicrobial research.

Introduction

Antimicrobial agent-4 is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. It has demonstrated potent and broad-spectrum activity against a range of clinically significant bacterial pathogens, including multi-drug resistant strains. Its unique structural modifications are designed to enhance its efficacy and reduce the potential for resistance development. This guide details its fundamental properties and the methodologies used for its characterization.

Physical and Chemical Properties

The physical and chemical characteristics of **Antimicrobial agent-4** have been determined through a series of standardized analytical techniques. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

Table 1: Physical and Chemical Properties of Antimicrobial Agent-4

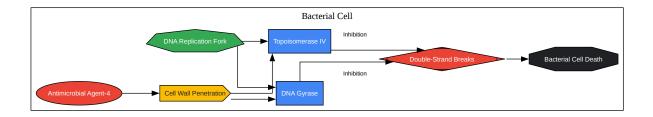


Property	Value
Molecular Formula	C20H24FN3O3
Molecular Weight	389.42 g/mol
Appearance	White to off-white crystalline powder
Melting Point	218-222 °C
Solubility	
Water	0.8 mg/mL
DMSO	>50 mg/mL
Ethanol	5.2 mg/mL
рКа	6.9 (amine), 8.5 (carboxylic acid)
LogP	1.3
UV-Vis λmax	292 nm, 335 nm (in methanol)

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Antimicrobial agent-4 exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, the agent introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.





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Figure 1: Mechanism of action of Antimicrobial agent-4.

Antimicrobial Activity

The in vitro antimicrobial activity of agent-4 was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Agent-4

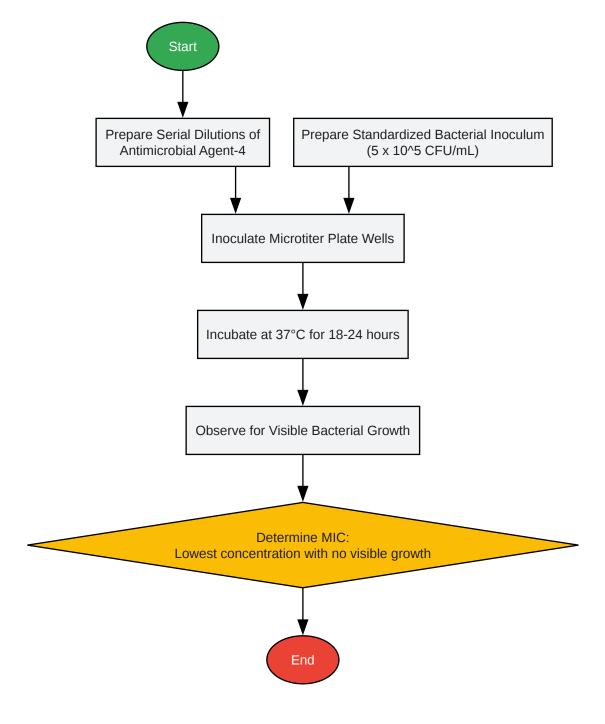
Bacterial Strain	MIC (μg/mL)
Staphylococcus aureus (ATCC 29213)	0.125
Staphylococcus aureus (MRSA, clinical isolate)	0.5
Streptococcus pneumoniae (ATCC 49619)	0.06
Escherichia coli (ATCC 25922)	0.25
Klebsiella pneumoniae (clinical isolate)	1
Pseudomonas aeruginosa (ATCC 27853)	2
Haemophilus influenzae (ATCC 49247)	0.03



Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize **Antimicrobial agent-4**.

The MIC was determined using the broth microdilution method as recommended by CLSI.



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Figure 2: Workflow for MIC determination.

Protocol:

- A stock solution of Antimicrobial agent-4 was prepared in DMSO.
- Two-fold serial dilutions of the agent were made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Bacterial strains were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Each well was inoculated with the bacterial suspension.
- Positive (broth and bacteria) and negative (broth only) controls were included.
- The plates were incubated at 37°C for 18-24 hours.
- The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

The inhibitory activity of **Antimicrobial agent-4** against purified DNA gyrase and topoisomerase IV was assessed using supercoiling and decatenation assays, respectively.

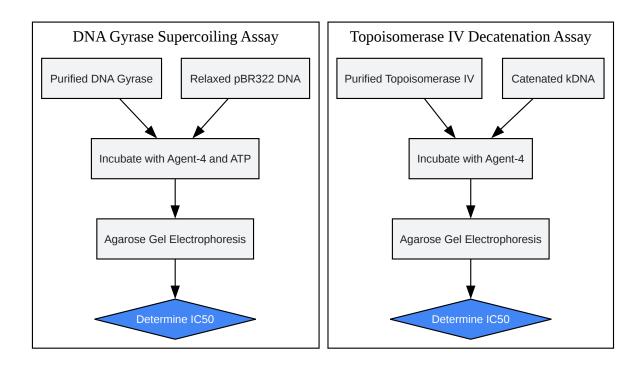
Protocol for DNA Gyrase Supercoiling Assay:

- Purified E. coli DNA gyrase was incubated with relaxed pBR322 DNA in the presence of ATP.
- Varying concentrations of **Antimicrobial agent-4** were added to the reaction mixture.
- The reactions were incubated at 37°C for 1 hour.
- The reaction was stopped, and the DNA was resolved by agarose gel electrophoresis.
- The IC₅₀ value was determined as the concentration of the agent required to inhibit 50% of the supercoiling activity.

Protocol for Topoisomerase IV Decatenation Assay:



- Purified E. coli topoisomerase IV was incubated with catenated kDNA.
- Different concentrations of Antimicrobial agent-4 were added.
- The mixture was incubated at 37°C for 30 minutes.
- The reaction was terminated, and the decatenated DNA was separated by agarose gel electrophoresis.
- The IC₅₀ was calculated as the concentration of the agent that inhibited 50% of the decatenation activity.



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Figure 3: General workflow for enzyme inhibition assays.

Conclusion

Antimicrobial agent-4 is a promising new fluoroquinolone with potent activity against a broad spectrum of bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and







topoisomerase IV, suggests a high barrier to resistance development. The data presented in this guide provide a solid foundation for its further preclinical and clinical development as a potential therapeutic agent for bacterial infections. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties in vivo.

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